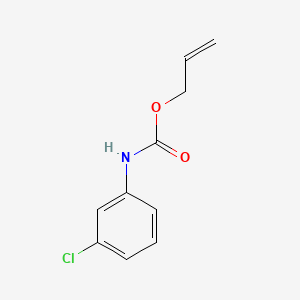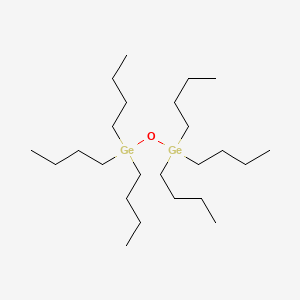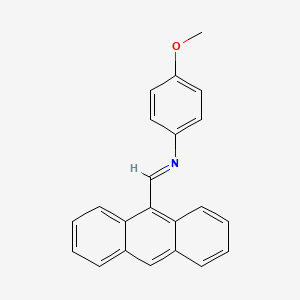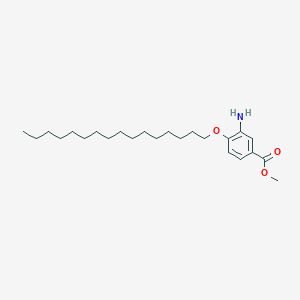
m-Chlorophenylcarbamic acid allyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Chlorophenylcarbamic acid allyl ester is an organic compound with the molecular formula C10H10ClNO2. It is also known by its systematic name, 2-propen-1-yl N-(3-chlorophenyl)carbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Chlorophenylcarbamic acid allyl ester typically involves the reaction of m-chlorophenyl isocyanate with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
m-Chlorophenyl isocyanate+Allyl alcohol→m-Chlorophenylcarbamic acid allyl ester
This reaction is usually performed in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
m-Chlorophenylcarbamic acid allyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester into alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield carbonyl compounds such as aldehydes or ketones.
- Reduction can produce alcohols or amines.
- Substitution can result in the formation of new esters or amides.
Scientific Research Applications
m-Chlorophenylcarbamic acid allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of m-Chlorophenylcarbamic acid allyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamate moiety, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamic acid allyl ester: Similar structure but lacks the chlorine atom.
m-Chlorophenylcarbamic acid methyl ester: Similar structure but with a methyl group instead of an allyl group.
p-Chlorophenylcarbamic acid allyl ester: Similar structure but with the chlorine atom in the para position.
Uniqueness
m-Chlorophenylcarbamic acid allyl ester is unique due to the presence of the chlorine atom in the meta position, which can influence its chemical reactivity and biological activity. The allyl group also provides additional reactivity compared to other alkyl groups, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
25070-79-5 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
prop-2-enyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13) |
InChI Key |
AKUHKJFFZQUCEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)

![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962161.png)
![ethyl 4-({[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11962164.png)
![4-[[4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one](/img/structure/B11962167.png)
![(5E)-5-(4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962170.png)
![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)



![2-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B11962220.png)
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)

